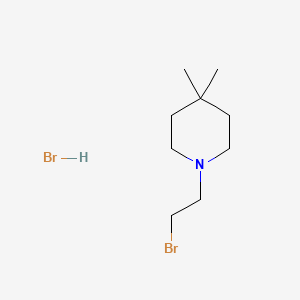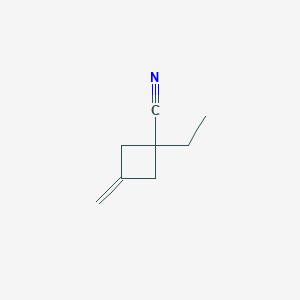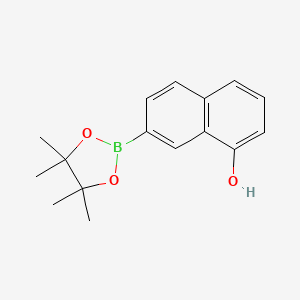![molecular formula C9H10FNO5S B13467798 Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C9H10FNO5S and a molecular weight of 263.2 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, affecting the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-hydroxybenzoate: Lacks the fluorosulfonyl group, making it less reactive.
Ethyl 5-nitro-2-[(fluorosulfonyl)oxy]benzoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Uniqueness
Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of both an amino group and a fluorosulfonyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10FNO5S |
|---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
ethyl 5-amino-2-fluorosulfonyloxybenzoate |
InChI |
InChI=1S/C9H10FNO5S/c1-2-15-9(12)7-5-6(11)3-4-8(7)16-17(10,13)14/h3-5H,2,11H2,1H3 |
InChI Key |
VAQCGRSAVMUXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)




![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13467771.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)

![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
